Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-ベンジル-2-オキサゾリドンは、キラル補助剤として有機合成において広く利用される光学活性化合物です。この化合物は、不斉アルドール反応やアルキル化反応などの立体選択的反応において高い立体選択性を発揮し、目的の光学活性体を高収率で得ることが可能です。特に、β-ヒドロキシカルボン酸誘導体やα-アルキル化カルボン酸の合成に有用です。結晶性が良く取り扱いが容易で、安定性にも優れているため、実験室規模から工業的プロセスまで幅広く応用されています。また、反応後に温和な条件で除去可能な点も利点です。
(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone structure
商品名:(S)-4-Benzyl-2-oxazolidone
CAS番号:90719-32-7
MF:C10H11NO2
メガワット:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725

(S)-4-Benzyl-2-oxazolidone 化学的及び物理的性質

名前と識別子

    • (S)-4-Benzyloxazolidin-2-one
    • S-4-Benzyl-2-oxazolidinone
    • (S)-4-Benzyl-2-oxazolidinone
    • (4S)-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
    • (S)-
    • (S)-(-)-4-Benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
    • (-)-4-Benzyl-2-oxazolidinone
    • (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-Benzyloxazolidin-2-one
    • (4S)-Benzyloxazolidin-2-one
    • (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-2-oxazolidone
    • (S)-4-Benzyloxy-2-azolidinone
    • (S)-4-Phenylmethyl-2-oxazolidinone
    • 4-(S)-Benzyl-2-oxazolidinone
    • 4S-(Phenylmethyl)oxazolidin-2-one
    • 4S-Benzyloxazolidin-2-one
    • DTXSID00352970
    • NS00077853
    • SCHEMBL4328
    • 4-Benzyl-1,3-oxazolidin-2-one #
    • EC46HZ6ALH
    • HY-41882
    • 4-(S)-benzyl-oxazolidin-2-one
    • 4-Benzyl-2-oxazolidinone, (S)-(-)-
    • Q-102352
    • 4-(S)-benzyloxazolidin-2-one
    • 4(S)-(-)-benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone
    • 90719-32-7
    • (4S)-(-)-4-benzyl-2-oxazolidinone
    • (S)-(-)-4-Benzyl-2-oxazolidineone
    • MFCD00064496
    • (S)-4-Benzyl-2-oxazolidinone, 99%
    • 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
    • CHEBI:194622
    • (S)(-)-4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
    • (s)-4-benzyl-oxazolidin-2-one
    • (4S)4-benzyl-1,3-oxazolidin-2-one
    • EN300-80370
    • (S)-4-Benzyl-1,3-Oxazolidine-2-One
    • (S)(-)4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
    • PS-6113
    • 4(S)-benzyl-2-oxazolidinone
    • (4S)-4-benzyl 1,3-oxazolidinone
    • (4S)-4-benzyl-2-oxazolidinone
    • (S)-4-benzyloxazolidinone
    • (s)-(+)-4-benzyl-2-oxazolidinone
    • AKOS015839020
    • (S)-4-benzyl oxazolidinone
    • B1754
    • DB-005562
    • (4S)-4-benzyl oxazolidine-2-one
    • (S)-4-benzyl-oxazolidine-2- one
    • AC-4357
    • 4(S)-phenylmethyl-2-oxazolidinone
    • Z1222283104
    • (S)-4-benzyl-oxazolidine-2-one
    • CS-D1593
    • s-(+)-4-benzyl-2-oxazolidinone
    • MDL: MFCD00064496
    • インチ: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N
    • ほほえんだ: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
    • BRN: 3649667

計算された属性

  • せいみつぶんしりょう: 177.07900
  • どういたいしつりょう: 177.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 38.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1607 (rough estimate)
  • ゆうかいてん: 86-88 °C (lit.)
  • ふってん: 398.8°C at 760 mmHg
  • フラッシュポイント: 195℃
  • 屈折率: -14.5 ° (C=5, MeOH)
  • すいようせい: Insoluble in water.
  • PSA: 38.33000
  • LogP: 1.66630
  • 光学活性: [α]20/D −63°, c = 1 in chloroform
  • ひせんこうど: -62 º (C=1, CHCl3)
  • かんど: Hygroscopic
  • ようかいせい: 水に溶けない

(S)-4-Benzyl-2-oxazolidone セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H316-H320
  • 警告文: P264-P305+P351+P338+P337+P313-P332+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • 福カードFコード:3-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • リスク用語:R36/37/38

(S)-4-Benzyl-2-oxazolidone 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-4-Benzyl-2-oxazolidone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A104875-10g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
10g
$6.0 2025-02-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08683-1000g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 97%
1000g
¥1176 2023-09-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18236-25g
(S)-(-)-4-Benzyl-2-oxazolidinone, 99%
90719-32-7 99%
25g
¥6391.00 2023-06-02
eNovation Chemicals LLC
D401961-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 97%
500g
$450 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B387A-25g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 99%
25g
¥65.0 2023-04-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0102-100g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
100g
¥81.0 2024-04-17
Enamine
EN300-80370-10.0g
(4S)-4-benzyl-1,3-oxazolidin-2-one
90719-32-7 95.0%
10.0g
$32.0 2025-02-20
Ambeed
A104875-500g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
500g
$89.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0344-250G
(4S)-4-benzyloxazolidin-2-one
90719-32-7 97%
250g
¥ 257.00 2023-04-13
eNovation Chemicals LLC
D689970-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
500g
$120 2023-09-03

(S)-4-Benzyl-2-oxazolidone 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
リファレンス
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
リファレンス
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative
Diaz, Gaspar; de Freitas, Michelle A. A.; Ricci-Silva, Maria E.; Diaz, Marisa A. N., Molecules, 2014, 19(6), 7429-7439

合成方法 3

はんのうじょうけん
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
リファレンス
A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel
Kotsuki, Hiyoshizo; Ohishi, Takeshi; Araki, Tomohiro; Arimura, Koji, Tetrahedron Letters, 1998, 39(27), 4869-4870

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

合成方法 5

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles
Hatano, Manabu; Yamashita, Kenji; Ishihara, Kazuaki, Organic Letters, 2015, 17(10), 2412-2415

合成方法 6

はんのうじょうけん
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  60 min, 80 °C
リファレンス
Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes
Pulla, Sharon; Unnikrishnan, Vineed; Ramidi, Punnamchandar; Sullivan, Shane Z.; Ghosh, Anindya; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ;  15 min, 25 °C
1.2 Solvents: Methanol ;  < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
リファレンス
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; Saito, Susumu, Angewandte Chemie, 2012, 51(22), 5395-5399

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
リファレンス
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis
Jerome, Laure, 2009, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, reflux
リファレンス
Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers
Sparrow, Kevin John; Carley, Sarah; Sohnel, Tilo; Barker, David; Brimble, Margaret A., Tetrahedron, 2015, 71(15), 2210-2221

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium methoxide ;  20 min, 135 °C
リファレンス
Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries
Morales-Nava, Rosmarbel; Fernandez-Zertuche, Mario; Ordonez, Mario, Molecules, 2011, 16, 8803-8814

合成方法 12

はんのうじょうけん
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe
Davies, Stephen G.; Fletcher, Ai M.; Hermann, Gesine J.; Poce, Giovanna; Roberts, Paul M.; et al, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

合成方法 13

はんのうじょうけん
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds
Oishi, Shunsuke; Yoshimoto, Junichi; Saito, Susumu, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

合成方法 14

はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  4.5 h, 55 °C
リファレンス
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; Bosch, Lluis; Font, Joan; Mola, Laura; Costa, Anna M.; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
注文番号:A10810
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 19:10
価格 ($):159.0

(S)-4-Benzyl-2-oxazolidone 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90719-32-7)(S)-4-苄基-2-唑烷酮
LE2473039
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
sfd12737
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ